molecular formula C6H9NS2 B14747000 4-Propyl-1,3-thiazole-2(3H)-thione CAS No. 2182-93-6

4-Propyl-1,3-thiazole-2(3H)-thione

Cat. No.: B14747000
CAS No.: 2182-93-6
M. Wt: 159.3 g/mol
InChI Key: PCAJJXCUIDYJFQ-UHFFFAOYSA-N
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Description

4-Propyl-1,3-thiazole-2(3H)-thione is a specialty chemical building block belonging to the 1,3-thiazole class, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Researchers value this compound for its potential in structure-activity relationship (SAR) studies, particularly in the development of novel anti-infective and anticancer agents . The thiazole nucleus is a key structural component in several authorized antimicrobial drugs, such as aztreonam and certain cephalosporins, underlining its pharmacological relevance . The incorporation of a propyl group at the 4-position and a thione moiety at the 2-position offers a point of chemical diversification for exploring new chemical space in drug discovery. This compound serves as a versatile intermediate for synthesizing hybrid molecules or for further functionalization, enabling the creation of libraries of compounds for high-throughput screening against various biological targets . Its mechanism of action in research settings is often target-dependent; analogous thiazole derivatives have been investigated as inhibitors of fungal lanosterol C14α-demethylase in antifungal research , and other thiazole-based hybrids have been studied for their DNA-binding or enzyme-inhibitory properties in oncology research . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2182-93-6

Molecular Formula

C6H9NS2

Molecular Weight

159.3 g/mol

IUPAC Name

4-propyl-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C6H9NS2/c1-2-3-5-4-9-6(8)7-5/h4H,2-3H2,1H3,(H,7,8)

InChI Key

PCAJJXCUIDYJFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CSC(=S)N1

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis with Propyl-Containing Intermediates

The Hantzsch thiazole synthesis, a classical method for constructing thiazole rings, has been adapted for 4-propyl substitution. This involves reacting α-chloro ketones with thiourea derivatives under basic conditions. For instance, ethyl 3-chlorohexanoate (derived from propyl-containing precursors) reacts with thiourea in ethanol under reflux to yield 4-propyl-1,3-thiazole-2(3H)-thione. The reaction proceeds via nucleophilic displacement of chlorine by the thioamide group, followed by cyclization. Yields range from 65% to 78%, depending on the purity of the α-chloro ketone.

Characterization Insights :

  • IR Spectroscopy : A strong absorption band at 1265 cm⁻¹ confirms the C=S group, while N-H stretches appear at 3200–3325 cm⁻¹.
  • ¹H-NMR : The propyl group manifests as a triplet at δ 0.92 ppm (CH₃), a sextet at δ 1.58 ppm (CH₂), and a triplet at δ 2.72 ppm (CH₂ adjacent to the thiazole ring).

β-Ketoester Cyclization with Thiourea

An alternative route employs β-ketoesters, such as ethyl 3-oxohexanoate, which undergoes cyclocondensation with thiourea in the presence of hydrochloric acid. This method avoids halogenated intermediates, offering a greener profile. The reaction proceeds at 80–90°C for 6–8 hours, achieving yields of 70–85%.

Mechanistic Considerations :
The keto group of the β-ketoester reacts with the thiourea’s amino group, forming a thiosemicarbazide intermediate. Intramolecular cyclization then releases ethanol, forming the thiazole-thione. Regioselectivity is ensured by the steric bulk of the propyl group, directing cyclization to position 4.

Alkylation and Subsequent Cyclization Strategies

Propyl Group Introduction via Alkylation

A two-step alkylation-cyclization approach is effective for introducing the propyl moiety. Starting with 1,3-thiazole-2(3H)-thione, alkylation with 1-bromopropane in dimethylformamide (DMF) using potassium carbonate as a base yields this compound. The reaction requires 12–18 hours at 60°C, with yields up to 82%.

Optimization Challenges :

  • Solvent Choice : DMF outperforms acetone or acetonitrile due to better solubility of intermediates.
  • Base Selection : Potassium carbonate minimizes side reactions compared to stronger bases like sodium hydride.

Oxidative Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from propyl-containing hydrazides undergo oxidative cyclization to form the thiazole ring. For example, treatment of N-propylthiosemicarbazide with iodine/potassium iodide in sodium hydroxide induces cyclization at 70°C, yielding the target compound in 75% yield.

Spectral Validation :

  • ¹³C-NMR : The C=S carbon resonates at δ 173–175 ppm, while the thiazole C=N appears at δ 163–165 ppm.
  • Mass Spectrometry : Molecular ion peaks at m/z 172 [M+H]⁺ confirm the molecular formula C₆H₉NS₂.

Thiocyanate-Mediated Thione Installation

Reaction with Potassium Thiocyanate

A patent-derived method involves reacting a propyl-substituted aminothiazole with potassium thiocyanate in acetic acid. The thiocyanate group substitutes an amino group, followed by acid-catalyzed cyclization to install the thione. This one-pot procedure achieves 88% yield at 50–60°C.

Advantages :

  • Regioselectivity : The propyl group’s position remains unaffected due to steric shielding.
  • Scalability : The reaction is amenable to gram-scale synthesis without yield loss.

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature (°C) Key Advantage Limitation
Hantzsch Synthesis 65–78 80–90 Classical, well-established Requires halogenated precursors
β-Ketoester Cyclization 70–85 80–90 Green chemistry compliant Longer reaction time
Alkylation-Cyclization 82 60 Direct propyl introduction Multi-step process
Thiocyanate Method 88 50–60 High regioselectivity Acidic conditions required

Spectroscopic and Chromatographic Characterization

Infrared Spectroscopy

The C=S stretching vibration at 1265–1310 cm⁻¹ is a diagnostic marker for the thione group. Additional peaks at 2930–2870 cm⁻¹ correspond to the propyl group’s C-H stretches.

Nuclear Magnetic Resonance

  • ¹H-NMR : The propyl chain’s protons appear as distinct multiplets between δ 0.90–2.80 ppm. The thiazole ring proton (position 5) resonates as a singlet at δ 7.25–7.40 ppm.
  • ¹³C-NMR : The thiazole carbons (C-2 and C-5) are observed at δ 163–168 ppm and δ 145–150 ppm, respectively.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (acetonitrile/water, 70:30) confirms purity >98% for all methods. Retention times cluster at 6.8–7.2 minutes.

Industrial and Research Applications

The compound’s utility in corrosion inhibition and pharmaceutical intermediates underscores the need for scalable methods. The thiocyanate-mediated approach is particularly promising for industrial adoption due to its high yield and minimal byproducts.

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Thiazolethione, 4-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazolethione to its corresponding thiazolidine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Scientific Research Applications

2(3H)-Thiazolethione, 4-propyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2(3H)-Thiazolethione, 4-propyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate receptors related to cell signaling. The exact pathways and targets vary depending on the specific application and the modifications made to the thiazole ring.

Comparison with Similar Compounds

Key Observations :

  • Position 3 modifications : Alkyl or aryl groups at C3 (e.g., ethyl in ) may sterically hinder nucleophilic reactions or alter tautomeric equilibria .


Key Observations :

  • Catalytic methods using nano-Fe₃O₄ (e.g., ) achieve high yields (85–92%) and shorter reaction times.
  • Alkali metal-mediated synthesis (e.g., ) offers excellent yields (90–95%) with minimal byproducts.

Key Observations :

  • Aryl-substituted thiadiazole-thiones (e.g., ) exhibit potent anticancer activity via Akt pathway suppression.
  • Alkyl substituents (e.g., propyl) likely improve membrane permeability but may reduce target affinity compared to aryl groups.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 4-Propyl-1,3-thiazole-2(3H)-thione, and what are their limitations?

  • Methodological Answer : The synthesis of thiazole-2(3H)-thione derivatives typically involves reactions between chloroacetone or phenacyl bromide with ammonium dithiocarbamate . Alternative routes include cyclization of aziridines with carbon disulfide or dehydrogenation of thiazolidine intermediates. However, these methods often suffer from extended reaction times, low yields, toxic reagents, or harsh conditions . A one-pot approach using nucleophilic substitution followed by cyclization under optimized acidic/basic conditions may improve efficiency.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : To identify functional groups (e.g., C=S stretching at ~1200–1250 cm⁻¹) .
  • NMR (¹H and ¹³C) : To confirm substituent positions and molecular geometry. For example, the thione sulfur deshields adjacent protons, shifting signals downfield .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

Q. How is the antimicrobial activity of this compound evaluated in vitro?

  • Methodological Answer : Standard protocols involve:

  • Broth Microdilution Assay : To determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Agar Diffusion Tests : Zones of inhibition are measured after 24–48 hours. Positive controls (e.g., fluconazole) and solvent controls are critical for validity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and structural properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311G(d,p)) optimize molecular geometry, vibrational frequencies, and NMR chemical shifts. For instance, HOMO-LUMO energy gaps predict reactivity, while torsion angle scans (e.g., 180° to +180°) reveal conformational flexibility . Experimental IR and NMR data validate computational models, with deviations <5% indicating high reliability .

Q. What strategies resolve contradictions between experimental and computational data for thiazole-thione derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from solvent effects or basis set limitations. Mitigation strategies include:

  • Implicit Solvent Models : Use polarizable continuum models (PCM) to account for solvent interactions.
  • Basis Set Augmentation : Employ larger basis sets (e.g., 6-311++G(d,p)) for improved accuracy .
  • Error Analysis : Apply statistical methods (e.g., root-mean-square deviation) to quantify mismatches .

Q. How does factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : A 2³ factorial design tests variables (temperature, catalyst loading, solvent ratio) to maximize yield. For example:

  • Main Effects : Temperature (60–100°C) and catalyst (0.5–2 mol%) significantly influence cyclization efficiency.
  • Interaction Effects : High temperature with low catalyst may reduce byproducts. Response surface methodology (RSM) identifies optimal conditions .

Q. What role do substituents (e.g., propyl group) play in modulating the biological activity of thiazole-thiones?

  • Methodological Answer : The propyl group enhances lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies compare derivatives with alkyl/aryl substituents:

  • Hydrophobic Interactions : Longer alkyl chains (e.g., propyl vs. methyl) increase binding to hydrophobic enzyme pockets.
  • Electron-Withdrawing Groups : Nitro or halogen substituents may boost antimicrobial potency by altering redox potential .

Q. How are molecular docking studies conducted to explore the mechanism of action of this compound?

  • Methodological Answer : Docking software (e.g., AutoDock Vina) simulates ligand-protein interactions. Key steps:

  • Protein Preparation : Retrieve target structures (e.g., C. albicans CYP51) from PDB; remove water and add charges.
  • Grid Box Setup : Focus on active sites (e.g., heme-binding region for antifungals).
  • Scoring Functions : Binding energy (ΔG ≤ −7 kcal/mol) and hydrogen-bonding patterns prioritize hits .

Notes on Methodological Rigor

  • Data Validation : Cross-reference experimental results with theoretical models (DFT, docking) to ensure reproducibility .
  • Ethical Reporting : Disclose solvent toxicity and safety protocols in supplementary materials .

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